Cercosporamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cercosporamide discovery and isolation from Cercosporidium henningsii

Initial Discovery and Structural Characteristics

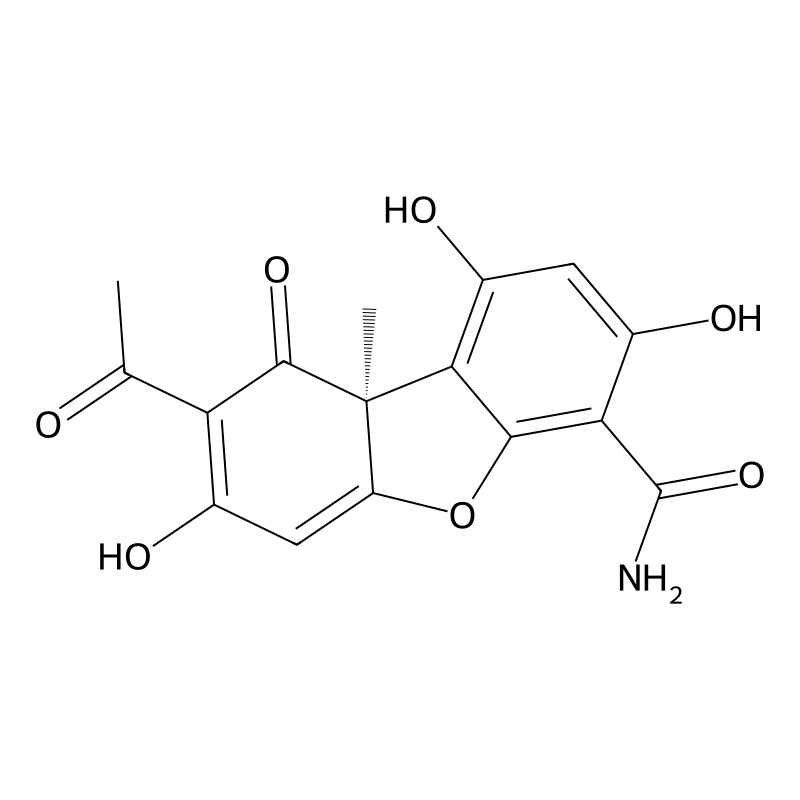

Cercosporamide was first identified in a 1991 research article published in The Journal of Organic Chemistry, isolated from culture extracts of Cercosporidium henningsii [1] [2]. It is a polyketide-derived fungal metabolite, structurally classified as a dibenzofuran derivative, sharing a core structural theme with compounds like usnic acid and phomodione [2] [3].

- CAS Number: 131436-22-1

- Molecular Formula: C₁₆H₁₃NO₇ [4]

- Quality and Solubility: Available at ≥98% purity (HPLC). Soluble in chloroform (1 mg/mL), ethyl acetate (1 mg/mL), and DMSO (5 mg/mL). Note that solutions in DMSO are unstable and should be freshly prepared [4].

Antifungal Activity and Mechanism

This compound exhibits strong, broad-spectrum antifungal activity. Studies show it acts as a highly potent and selective inhibitor of fungal Protein Kinase C (Pkc1), a key regulator of the cell wall integrity pathway [5].

The table below summarizes its efficacy against major pepper anthracnose pathogens:

| Pathogen | EC₅₀ (µg/mL) | Experimental Context |

|---|---|---|

| Colletotrichum gloeosporioides | 3.8 | Pepper anthracnose pathogen [2] |

| Colletotrichum scovillei | 7.0 | Pepper anthracnose pathogen [2] |

This compound production can be optimized through fungal culture conditions. For the endophytic fungus Phoma sp. NG-25, production peaked at 77.5 µg/mL after 18 days of incubation in Beef Peptone Dextrose (BPD) broth media [2].

Anticancer Activity and Kinase Inhibition

In cancer research, this compound is recognized as a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK) Interacting Kinases (MNK1 and MNK2), which phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) [6] [7].

The table below summarizes its inhibitory activity against key human kinases:

| Target Kinase | Reported IC₅₀ / Effect | Biological Consequence |

|---|---|---|

| MNK2 | 11 nM | Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7]. |

| MNK1 | 116 nM | Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7]. |

| BMPR Type I Kinases | Direct inhibitor | Blocks BMP/SMAD signaling; potential for diseases involving overactive BMP signaling [8]. |

| JAK3 | Inhibitor (IC₅₀ not specified) | Cited as an inhibitor, though less characterized than MNK inhibition [9]. |

This multi-kinase inhibition profile underpins its promising anticancer effects, demonstrated in models of leukemia, hepatocellular carcinoma, renal cell carcinoma, and glioblastoma [2] [6] [7].

Experimental Protocols

For researchers aiming to work with this compound, here are key methodologies from the literature.

Production and Extraction from Fungal Culture

This protocol is adapted from studies using Phoma sp. NG-25 [2].

- Culture Conditions: Inoculate fungal mycelia into Beef Peptone Dextrose (BPD) broth (3 g/L beef extract, 5 g/L peptone, 10 g/L glucose). Incubate culture at 20°C with agitation (150 rpm) under 12 h light/dark cycles for 18 days for optimal yield.

- Harvesting and Extraction: Filter cultured broth using sterilized Miracloth. Extract the harvested mycelia with 30 mL of acetone. Reconstitute crude extract in 300 μL acetone and filter through a 0.4 μm syringe membrane.

HPLC Analysis and Purification

This method is used to analyze and purify this compound from crude extracts [2].

- Column: YMC-Pack ODS-A column (150 × 4.6 mm, 5 μm particle size, 12 nm pore diameter), maintained at 40°C.

- Mobile Phase:

- Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)

- Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)

- Gradient Program: Utilize a gradient program (specific details not listed in search results). Monitor UV-active metabolites with a diode array detector from 200 to 800 nm.

Assessing Antifungal Activity via Paper Disk Diffusion Assay

This method determines the spectrum of antifungal activity [2].

- Prepare a paper disk containing culture filtrate with this compound as the major constituent.

- Place disk on agar plate inoculated with the target pathogen (e.g., Colletotrichum gloeosporioides).

- Measure the zone of growth inhibition after incubation to confirm activity.

Visualizing Mechanisms and Workflows

The following diagrams summarize the key experimental workflow and mechanism of action based on the search results.

Experimental workflow for producing and isolating this compound from a fungal culture.

This compound's dual mechanisms: disrupts fungal cell wall integrity via Pkc1 inhibition and suppresses cancer growth via MNK/eIF4E pathway inhibition.

References

- 1. The structure and biological activity of this compound from... | Scilit [scilit.com]

- 2. This compound, a polyketide-derived fungal metabolite, ... [pmc.ncbi.nlm.nih.gov]

- 3. Purification, identification and activity of phomodione, a ... [sciencedirect.com]

- 4. = 98 HPLC 131436-22-1 this compound [sigmaaldrich.com]

- 5. Discovery of this compound, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evidence that MNK/eIF4E inhibition by ... [sciencedirect.com]

- 7. sciencedirect.com/topics/ chemistry / this compound [sciencedirect.com]

- 8. This compound inhibits bone morphogenetic protein ... [pmc.ncbi.nlm.nih.gov]

- 9. | CAS 131436-22-1 | SCBT - Santa Cruz... This compound [scbt.com]

Comprehensive Technical Guide: Cercosporamide Production from Phoma sp. NG-25

Fungal Source and Identification

Strain Background and Taxonomy

- Source Fungus: The production of cercosporamide is primarily accomplished using the endophytic fungal strain Phoma sp. NG-25 [1] [2]. This strain was generously provided by Angela M. Hoffman from the University of Portland, Portland, Oregon, USA [2].

- Taxonomic Reclassification: A reanalysis of the internal transcribed spacer (ITS) rDNA sequence (GenBank EU180709) indicates that this strain is closely related to species within the genus Didymella [2], suggesting potential for taxonomic refinement as research progresses.

- Ecological Origin: This fungus was initially isolated as an endophyte from the plant Saurauia scaberrinae [2] [3], highlighting the potential of plant-associated microbes as sources of bioactive metabolites.

- Metabolic Profile: Phoma sp. NG-25 is recognized for producing a suite of structurally related polyketides, including This compound, phomodione, and usnic acid [1] [2]. Among these, this compound demonstrates the most significant biological activities.

Optimal Production Conditions

Maximizing this compound yield requires careful optimization of culture parameters. The following data summarizes the key findings for optimal production.

Table 1: Optimal Culture Conditions for this compound Production by Phoma sp. NG-25

| Parameter | Optimal Condition | Production Titer | Key Findings |

|---|---|---|---|

| Production Medium | Beef Peptone Dextrose (BPD) Broth [1] [2] | Average of 77.5 µg/mL [1] [2] | BPD consists of 3 g/L beef extract, 5 g/L peptone, and 10 g/L glucose [2]. |

| Incubation Time | 18 days [1] [2] | Peak production reached on the eighteenth day [1] [2] | Production is monitored over time, with titers peaking on the eighteenth day of incubation. |

| Temperature | Room Temperature (20°C) [2] | Not specified | A stable, moderate temperature is maintained throughout the incubation period. |

| Agitation | 150 rpm [2] | Not specified | Constant agitation is provided in baffled flasks to ensure adequate aeration and mixing. |

| Light Cycle | 12 h light / 12 h dark intervals [2] | Not specified | A defined photoperiod is used, indicating that light may influence metabolic pathways. |

Alternative Media Screening Researchers employed an OSMAC (One Strain Many Compounds) approach to identify the optimal medium [2]. The following media were compared but yielded lower this compound production compared to BPD:

- Potato Dextrose Broth (PDB)

- Soya Peptone Maltose Dextrose (SMG)

- Malt Extract Yeast Extract (MEYE)

- Lilly & Barnett medium supplemented with ribitol (LBR), erythritol (LBE), or sorbitol (LBS) [2]

Detailed Experimental Protocols

Fermentation and Metabolite Extraction

Inoculum Preparation and Fermentation

- Inoculation: Fungal mycelia in the form of an agar block (2-3 mm) are inoculated into 30 mL of the selected growth medium (e.g., BPD) within a 100 mL baffled flask [2].

- Incubation: Cultures are incubated at 20°C with agitation at 150 rpm under 12 h light/dark intervals for a period of 18 days or as required by the experimental design [2].

- Harvesting: After the incubation period, fungal mycelia are separated from the culture broth via filtration using four layers of sterilized Miracloth [2].

Metabolite Extraction and Analysis

- Extraction: The harvested mycelial mass is extracted with 30 mL of acetone. The resulting crude extract is then reconstituted in 300 µL of acetone and filtered through a 0.4 µm syringe membrane to prepare for analysis [2].

- HPLC Analysis: Separation and analysis of culture extracts are performed using High-Performance Liquid Chromatography (HPLC).

- Column: YMC-Pack ODS-A column (150 × 4.6 mm, 5 µm particle size, 12 nm pore diameter) maintained at 40°C [2].

- Mobile Phase:

- Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)

- Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)

- Detection: UV-active metabolites are monitored using a diode array detector across a wavelength range of 200 to 800 nm [2].

- Bioassay-Guided Fractionation: The crude extract can be fractionated using techniques like chromatography, and individual fractions are tested for antifungal activity to identify the active compound, this compound [4].

Antifungal Activity Assay

Paper Disk Diffusion Assay

- Procedure: Culture filtrate containing this compound or purified this compound is applied to paper disks placed on agar plates seeded with the test phytopathogenic fungi [1].

- Evaluation: The growth inhibition of the test organisms is observed and measured by the zone of inhibition around the disks, revealing the compound's broad-spectrum activity [1].

Determination of Effective Concentration (EC₅₀)

- Method: The EC₅₀ value, which represents the concentration effective in inhibiting 50% of fungal growth, is determined through quantitative assays [1].

- Key Results: this compound exhibits strong antifungal activity against pepper anthracnose pathogens:

Mode of Action and Signaling Pathways

This compound's potent antifungal activity is mechanistically rooted in its targeted inhibition of a crucial fungal signaling pathway.

The diagram above illustrates the primary mechanism of action for this compound, a known antifungal natural product.

Key Molecular Target and Synergistic Effects

- Primary Target: this compound functions as a highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1) [5] [6]. The Pkc1-mediated cell wall integrity pathway is highly conserved across diverse fungal species and is essential for fungal viability [5] [6].

- Cellular Consequence: Inhibition of Pkc1 kinase activity disrupts the downstream MAP kinase signaling cascade, which coordinately regulates cell wall biosynthesis and remodeling. This disruption leads to severely impaired cell wall integrity, ultimately causing fungal cell lysis and death [5].

- Synergistic Potential: this compound demonstrates highly synergistic antifungal activity when combined with echinocandin-class drugs (e.g., caspofungin), which are β-1,3-glucan synthase inhibitors [5] [6]. This synergy arises from simultaneously targeting two critical, distinct components of the fungal cell wall biosynthesis pathway (Pkc1 signaling and the glucan synthase enzyme complex), offering a promising strategy for combination therapy [5].

Potential Applications and Conclusion

Agricultural Applications The strong efficacy of this compound against devastating plant pathogens like Colletotrichum gloeosporioides and C. scovillei suggests its high potential as a biochemical fungicide for controlling pepper anthracnose [1]. This is particularly relevant given the increasing reports of fungicide resistance in Colletotrichum species, driving the need for alternative modes of action [2].

Pharmaceutical Applications Beyond agriculture, this compound has demonstrated significant anticancer activity in various studies. It acts by inhibiting mitogen-activated protein kinase-interacting kinases (MNK1/2), showing promise in suppressing proliferation and metastasis in models of glioblastoma, lung cancer, and acute myeloid leukemia [2]. It has also been shown to block phosphorylation of MNK-eukaryotic initiation factor 4E (EIF4E), resulting in potent inhibitory effects on primitive leukemic progenitors and human hepatocellular carcinoma [2].

Conclusion and Future Perspectives Phoma sp. NG-25 is a verified and efficient producer of the antifungal natural product this compound. Optimization of culture conditions, particularly using BPD medium with an 18-day incubation, enables substantial metabolite yield. The well-elucidated mode of action as a Pkc1 inhibitor and the observed synergy with echinocandins enhance its therapeutic appeal.

Future work may focus on:

- Strain Engineering: Application of genetic tools to further enhance this compound titers in Phoma sp. NG-25.

- Fermentation Scale-Up: Transitioning from laboratory flask studies to bioreactor production to assess scalability.

- Formulation Development: Creating stable and effective formulations for both agricultural and pharmaceutical use.

- Expanded Efficacy Studies: Broadening the spectrum of tested phytopathogens and cancer cell lines to fully determine the compound's application potential.

References

- 1. , a polyketide-derived this compound metabolite, serves as... fungal [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a polyketide-derived fungal metabolite, ... [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Purification, identification and activity of... - Academia.edu [academia.edu]

- 4. Bioactive metabolites from Phoma species, an endophytic ... fungus [link.springer.com]

- 5. Discovery of this compound, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a known antifungal natural ... [pubmed.ncbi.nlm.nih.gov]

cercosporamide early research biological activities overview

Molecular Mechanisms and Biological Activities

The table below summarizes the primary molecular targets and associated biological activities of cercosporamide:

| Molecular Target | Biological Context | Primary Activity/Effect | Key Findings/Applications |

|---|

| Fungal Pkc1 Kinase [1] | Fungal Cell Wall Integrity Pathway | Selective & potent inhibitor; disrupts cell wall biosynthesis [1] [2] | • Fungicidal (causes rapid cell lysis) • Synergistic with echinocandins [1] | | MNK1/2 Kinases [3] [2] | Human Cancer Cells | Inhibits phosphorylation of eIF4E; suppresses proliferation & metastasis [3] [2] | Activity in glioblastoma, lung cancer, leukemia, & hepatocellular carcinoma [3] [2] | | BMP Receptor Type I [4] | Zebrafish Embryos / Human Cells | Inhibits kinase activity [4] | Potential therapeutic for Fibrodysplasia Ossificans Progressiva [4] | | JAK3 Kinase [2] | Biochemical Assays | Inhibitor [2] | Research tool for kinase-related signaling studies [2] |

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are the methodologies from key studies.

Candida albicans Pkc1 (CaPkc1) Kinase Assay [1]

This high-throughput screening method identified this compound as a Pkc1 inhibitor.

- Protein Expression & Purification: The caPKC1 gene was cloned and expressed in Sf9 insect cells using a baculovirus system. The CaPkc1 protein was purified from cell lysates via nickel-chelate chromatography.

- Kinase Activity Assay: The purified CaPkc1 was used in a kinase activity assay. The specific substrates and detection methods are detailed in the materials, enabling an HTS to identify inhibitors like this compound.

Antifungal Susceptibility Testing (MIC and Synergy) [1]

- Minimum Inhibitory Concentration (MIC): The MICs of antifungal compounds were evaluated as previously described (20).

- Checkerboard Assay for Synergy: To characterize the synergy between Pkc1 kinase inhibitors (like this compound) and β-1,3-glucan synthase inhibitors (like echinocandin), the checkerboard microtiter plate testing method was employed. The Fractional Inhibitory Concentrations (FICs) and FIC indices were calculated based on MIC endpoints.

In Vitro Antifungal Activity Against Plant Pathogens [3]

This protocol assesses this compound's application in agriculture.

- Compound Production: Phoma sp. NG-25 was cultured in Beef Peptone Dextrose (BPD) broth for 18 days. This compound was extracted from the culture filtrate with acetone.

- Paper Disk Diffusion Assay: Culture filtrate containing this compound was applied to paper disks to test against plant pathogens. Growth inhibition was measured.

- EC50 Determination: The effective concentration that inhibits 50% of fungal growth (EC50) was determined. Against pepper anthracnose pathogens, EC50 values were 3.8 µg/mL for Colletotrichum gloeosporioides and 7.0 µg/mL for C. scovillei.

This compound's Antifungal Mechanism and Synergy

The following diagram illustrates the mechanism of action of this compound and its synergistic effect with echinocandin, which disrupts fungal cell wall integrity at two distinct points.

This compound inhibits Pkc1, disrupting cell wall regulation, and acts synergistically with echinocandin, which directly blocks glucan synthesis [1].

Therapeutic Potential and Research Applications

This compound's multi-target profile makes it a promising candidate and tool compound in several fields.

- Antifungal Drug Development & Combination Therapy: The synergy with echinocandins is a key finding [1]. Targeting two different components of the same pathway can lead to highly effective, fungicidal combinations, potentially overcoming resistance and lowering required doses.

- Oncology Research: As an inhibitor of MNK1/2 kinases, this compound suppresses protein synthesis and shows preclinical efficacy against several cancer types, offering a potential strategy for targeting oncogenic signaling [3] [2].

- Antifungal Agents in Agriculture: Research demonstrates this compound's strong activity against pepper anthracnose pathogens, suggesting its potential as a biochemical fungicide [3].

- Bone Morphogenetic Protein (BMP) Pathway Research: The discovery of its inhibitory effect on BMPR type I kinase opens avenues for researching diseases like FOP and highlights the value of phenotypic screening in whole organisms [4].

The experimental data and mechanisms presented provide a robust foundation for advanced preclinical studies. Research could focus on optimizing this compound's drug-like properties, exploring its efficacy in more complex disease models, and further elucidating its full spectrum of kinase interactions.

References

- 1. Discovery of this compound, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS 131436-22-1 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. This compound, a polyketide-derived fungal metabolite, ... [pmc.ncbi.nlm.nih.gov]

- 4. Fungal compound inhibits important group of proteins [phys.org]

cercosporamide phylogenetic distribution fungal producers

Fungal Producers and Phylogenetic Distribution

Cercosporamide is produced by a diverse range of fungi across different orders and ecological niches. The table below summarizes the documented fungal producers.

| Fungal Producer | Taxonomic Classification | Ecological Niche | Key Reference(s) |

|---|---|---|---|

| Phaeosphaeriaceae GV-1 | Family: Phaeosphaeriaceae; Order: Pleosporales [1] | Endophytic (isolated from guava) [1] | [1] |

| Phoma sp. NG-25 (Didymella clade) | Genus: Phoma; Order: Pleosporales [2] | Endophytic [2] | [3] [2] |

| Cercosporidium henningsii | Order: Mycosphaerellales [2] [4] | Plant Pathogen [2] | [2] |

| Cadophora orchidicola | Order: Helotiales [2] | Endophytic (from Kalimeris indica) [2] | [2] |

| Lachnum and Pseudaegerita spp. | Order: Helotiales [2] | Saprobic (on rotten twigs/leaves) [2] | [2] |

| Verruculina enalia | - | Marine / Wood-decaying [2] | [2] |

This phylogenetic diversity highlights this compound's production is not confined to a single fungal lineage but is a trait found in species from orders including Pleosporales, Mycosphaerellales, and Helotiales [1] [2] [4]. These fungi occupy varied ecological niches, from plant pathogens and endophytes to saprobes and marine fungi [2].

Mechanism of Action: A Dual Antifungal Strategy

This compound's antifungal activity stems from its ability to target two critical pathways, with a primary and well-characterized mechanism.

Primary Action: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway

This compound is a highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1) [5]. Pkc1 is a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is highly conserved and essential for fungal cell wall biosynthesis and repair [5].

- Consequence of Inhibition: Loss of Pkc1 function leads to impaired cell wall maintenance, resulting in rapid cell autolysis and death [5].

- Therapeutic Synergy: This mechanism is distinct from other antifungal classes. Notably, this compound exhibits strong synergistic antifungal activity when combined with echinocandins, which inhibit β-1,3-glucan synthase, another key component of cell wall biosynthesis. Targeting these two different steps in the same pathway creates a powerful combinatory effect [5].

The following diagram illustrates this primary mechanism and its synergistic relationship with echinocandin drugs.

Secondary Action: Inhibition of BMP Receptor Kinases

Research in zebrafish models and human cells has revealed that this compound also acts as an inhibitor of Bone Morphogenetic Protein (BMP) receptor type I kinases [6]. While this activity is of significant interest for therapeutic areas like fibrodysplasia ossificans progressiva, its direct contribution to antifungal efficacy is less clear and may represent an off-target effect in a mammalian host context [6].

Antifungal Activity Data

This compound exhibits a broad but variable spectrum of activity against human and plant pathogenic fungi.

Activity Against Human Pathogens

Testing against clinically relevant species shows promising, though not universal, activity [1].

| Pathogen Strain | This compound MIC (μg/mL) | Key Contextual Note |

|---|---|---|

| Candida tropicalis ATCC 200956 | 15.6 | Strain resistant to amphotericin B and azoles [1]. |

| Candida auris CBS 10913 | 125 | Multidrug-resistant emerging pathogen [1]. |

| Candida pseudohaemulonii | 125 | - |

| Candida parapsilosis ATCC 22019 | 250 | - |

| Cryptococcus neoformans H99 | 250 | - |

| Candida albicans, C. glabrata, C. krusei | >1000 | Not susceptible within tested range [1]. |

Activity Against Plant Pathogens

This compound demonstrates strong efficacy against important agricultural fungi, particularly pepper anthracnose pathogens [3] [2].

| Plant Pathogen | EC₅₀ (μg/mL) | Disease |

|---|---|---|

| Colletotrichum gloeosporioides | 3.8 | Pepper Anthracnose [3] [2] |

| Colletotrichum scovillei | 7.0 | Pepper Anthracnose [3] [2] |

Detailed Experimental Protocols

For your experimental work, here are detailed methodologies for key assays from the search results.

This compound Production and Optimization

- Fermentation (for Phaeosphaeriaceae GV-1): Inoculate a bioreactor containing YM liquid medium (e.g., 10 g/L glucose, 5 g/L peptone, 3 g/L malt extract, 3 g/L yeast extract). Incubate at 25°C with agitation (100 rpm) for 96 hours [1].

- Optimal Production (for Phoma sp. NG-25): For higher yields, grow in Beef Peptone Dextrose (BPD) broth for 18 days at 20°C with 12h/12h light/dark cycles and agitation (150 rpm). The reported titer reached 77.5 µg/mL [2].

- Extraction & Purification: Filter the fermented medium. Extract the filtrate with an equal volume of ethyl acetate. Recover the active compound by alkalinizing the organic phase with 0.1 M NaOH, then acidify the resulting aqueous phase with HCl to precipitate crude this compound [1].

Antifungal Susceptibility Testing

- Broth Microdilution (for MIC): Follow standardized protocols (e.g., CLSI M27-A3 for yeast, M38 for molds). Prepare serial dilutions of this compound in RPMI 1640 medium buffered with MOPS. Inoculate wells and read MICs after incubation. For amphotericin B (AMB), MIC is the lowest concentration that inhibits 90% of growth; for azoles and this compound, it is the concentration that inhibits 50% of growth [1].

- Minimum Fungicidal Concentration (MFC): Aliquot 10 µL from wells showing no growth in the MIC assay and spot onto Potato Dextrose Agar (PDA). The MFC is the lowest concentration that results in 99.9% killing of the initial inoculum [1].

- Checkerboard Assay (for Synergy): Use a microtiter checkerboard method to combine this compound with other antifungals (e.g., echinocandins). Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic (FIC index ≤0.5) [5].

Research Implications and Future Directions

The data positions this compound as a promising candidate for a novel antifungal agent, primarily due to its unique mechanism of action targeting Pkc1 and its synergistic potential with echinocandins [5]. Future research should focus on:

- Strain Engineering and Fermentation Optimization: Enhance production yields from native fungal producers or explore heterologous expression [1] [2].

- Medicinal Chemistry: While this compound itself has limited activity against some key pathogens like C. albicans, it serves as an excellent lead compound for developing analogs with improved potency and spectrum [1].

- Combination Therapy Development: Its synergy with echinocandins presents a compelling strategy to enhance efficacy and potentially overcome resistance, warranting further in vivo studies [5].

References

- 1. Antifungal activity of this compound produced by ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a polyketide-derived fungal metabolite, ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a polyketide-derived fungal metabolite, ... [pubmed.ncbi.nlm.nih.gov]

- 4. Phytopathogenic Cercosporoid Fungi—From Taxonomy to ... [mdpi.com]

- 5. Discovery of this compound, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]

- 6. Fungal compound inhibits important group of proteins [phys.org]

cercosporamide historical development research timeline

Historical Research Timeline and Key Discovery

The timeline below summarizes the major milestones in the research of cercosporamide:

Research timeline of this compound

This discovery provided a molecular explanation for earlier observations that Saccharomyces cerevisiae cell wall mutants were highly sensitive to this compound [1] [2].

Detailed Experimental Methodologies

The identification of this compound as a Pkc1 inhibitor relied on several core experimental approaches.

Protein Expression and Purification

The Candida albicans Pkc1 (CaPkc1) gene was cloned and expressed in insect Sf9 cells using a baculovirus system [1]. Key steps included:

- Cloning: The caPKC1 gene was amplified from C. albicans strain CAI4 total RNA via reverse transcription-PCR and subcloned into the pFastBacHT vector [1].

- Expression and Lysis: Transfected Sf9 cells were lysed in a buffer containing comprehensive protease and phosphatase inhibitors [1].

- Purification: The histidine-tagged CaPkc1 protein was purified from the lysate supernatant using nickel-chelate chromatography, with elution performed via an imidazole gradient [1].

High-Throughput Screening (HTS) and Functional Assays

A high-throughput screen based on CaPkc1 kinase activity was used to discover inhibitors [1] [2]. Follow-up experiments confirmed the mechanism:

- Mutant Sensitivity Analysis: S. cerevisiae mutant cells with reduced Pkc1 kinase activity were shown to be hypersensitive to this compound [1] [2].

- Osmotic Suppression: This hypersensitivity to this compound was suppressed under high-osmotic growth conditions (e.g., with sorbitol), which counteracts cell wall defects, confirming that the primary effect of this compound is on cell wall integrity [1].

- Synergy Testing: The checkerboard microtiter plate method was used to determine the Fractional Inhibitory Concentration (FIC) index for this compound in combination with an echinocandin, demonstrating strong synergistic activity [1].

Antifungal Activity and Synergy Data

The quantitative data below illustrates the antifungal profile of this compound and its synergistic potential.

Minimum Inhibitory Concentration (MIC) and Synergistic Effects

| Fungal Strain | This compound MIC | Combination Partner | FIC Index (Interpretation) | Key Experimental Condition |

|---|---|---|---|---|

| S. cerevisiae (Pkc1 reduced activity mutant) | Significantly lowered [1] [2] | N/A | N/A | Hypersensitivity confirmed [1] [2] |

| General antifungal activity | Active [1] [2] | β-1,3-glucan synthase inhibitor (Echinocandin) | <0.5 (Synergism) [1] | Checkerboard assay [1] |

Mechanism of Action and Therapeutic Potential

This compound inhibits Pkc1, a master regulator of the highly conserved cell wall integrity signaling pathway in fungi [1] [2]. This pathway is essential for fungal growth, and its inhibition leads to cell lysis, making Pkc1 an attractive target for broad-spectrum fungicidal drugs [1].

The diagram below illustrates the mechanism of action and the logical basis for the combination therapy:

This compound inhibits Pkc1, disrupting fungal cell wall integrity

This synergistic approach targets two different key components of the same essential biosynthesis pathway, pointing to a potential highly effective combination therapy to treat fungal infections [1].

Conclusion for Research and Development

The 2004 discovery that this compound is a selective Pkc1 kinase inhibitor revitalized interest in this natural product. It established a clear molecular mechanism for its fungicidal activity and highlighted a promising strategy—synergistic combination with echinocandin drugs—to combat fungal infections, especially in the face of increasing resistance to existing azole drugs [1].

References

cercosporamide antifungal activity against Colletotrichum gloeosporioides

Cercosporamide: An Overview

This compound is a polyketide-derived metabolite produced by various fungi, including endophytic species of Phoma and Cadophora [1] [2]. Its key characteristics are:

- Source: First isolated from Cercosporidium henningsii; also produced by endophytic fungi like Phoma sp. NG-25 and Cadophora orchidicola [2].

- Biological Activities: Demonstrates strong antifungal and anticancer activities [1] [2].

- Molecular Target in Fungi: Primarily inhibits Protein Kinase C (PKC), a key component of a conserved MAP kinase signaling pathway that regulates cell wall biosynthesis in fungi [2]. Disruption of this pathway is detrimental to fungal cell viability.

Mechanism of Action Against C. gloeosporioides

This compound targets the PKC-mediated cell wall integrity pathway in Colletotrichum gloeosporioides. The diagram below illustrates this signaling pathway and how this compound disrupts it.

This inhibition of PKC disrupts a cascade of downstream processes crucial for the pathogen's viability and ability to infect host plants [2]. Research indicates that the calcium/calmodulin-dependent signaling pathway is also a major component for pre-penetration development in C. gloeosporioides [3], suggesting a complex signaling network that could be exploited for control measures.

Quantitative Antifungal Efficacy

This compound exhibits potent and direct antifungal activity against Colletotrichum gloeosporioides.

Table 1: Antifungal Activity of this compound Against Colletotrichum Species

| Pathogen | Host | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Colletotrichum gloeosporioides | Pepper | 3.8 | [1] [2] |

| Colletotrichum scovillei | Pepper | 7.0 | [1] [2] |

Table 2: Culture Conditions for Optimal this compound Production by Phoma sp. NG-25

| Parameter | Optimal Condition | | :--- | :--- | | Production Medium | Beef Peptone Dextrose (BPD) Broth | | Incubation Time | 18 days | | Average Titer in BPD | 77.5 µg/mL | | Agitation | 150 rpm | | Temperature | 20°C | | Light Cycle | 12 h light / 12 h dark | [1] [2] |

Experimental Protocols

Below is a detailed methodology for evaluating the antifungal activity of this compound against Colletotrichum gloeosporioides, based on published research.

Protocol 1: Paper Disk Diffusion Assay for Initial Screening

This method is used for a qualitative assessment of growth inhibition [1] [2].

- Step 1: Prepare Culture Filtrate. Grow the producing fungus (e.g., Phoma sp. NG-25) in optimal medium (BPD broth) for 18 days. Filter the culture through Miracloth to separate mycelia.

- Step 2: Apply Sample. Soak sterile paper disks (approx. 6 mm diameter) with the culture filtrate containing this compound. A disk soaked in pure solvent can be used as a negative control.

- Step 3: Inoculate Plate. Spread a spore suspension (e.g., (1 \times 10^6) spores/mL) of the target pathogen C. gloeosporioides evenly on a Potato Dextrose Agar (PDA) plate.

- Step 4: Place Disk. Aseptically place the prepared paper disk onto the center of the inoculated agar plate.

- Step 5: Incubate and Measure. Incubate the plate at (25^\circ C) for 3-7 days. Measure the diameter of the clear inhibition zone around the disk.

Protocol 2: Determination of Effective Concentration (EC₅₀)

This protocol quantifies the potency of this compound by determining the concentration that reduces fungal growth by 50% [1] [2]. The workflow is illustrated in the diagram below.

Key Materials:

- Fungal Pathogen: Colletotrichum gloeosporioides.

- Antifungal Agent: Pure this compound standard.

- Culture Medium: Potato Dextrose Broth (PDB) or similar.

- Equipment: Sterile flasks, spectrophotometer or fine balance for dry weight measurement.

Procedure Details:

- Prepare Dilution Series: Create a series of this compound solutions in a suitable solvent (e.g., DMSO) and add to liquid culture medium. The final concentrations should cover a range that includes full inhibition and no inhibition (e.g., 0, 1, 2, 4, 8, 16 µg/mL). Include a solvent control.

- Inoculate: Introduce a standardized spore suspension of C. gloeosporioides into each flask.

- Incubate: Grow the cultures with agitation for several days.

- Measure Growth: The most accurate method is to harvest the mycelia by filtration, dry them in an oven, and measure the dry weight. Alternatively, optical density (OD) can be measured.

- Calculate EC₅₀: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Use statistical software to fit a dose-response curve and calculate the EC₅₀ value.

Application Notes for Researchers

- Synergistic Potential: this compound is known to act synergistically with echinocandin-class antifungals, which inhibit cell wall biosynthesis by a different mechanism (targeting β-(1,3)-D-glucan synthase) [2]. This presents a promising strategy for combination therapy to enhance efficacy and mitigate resistance.

- Spectrum of Activity: The culture filtrate of Phoma sp. NG-25, containing this compound, inhibits a wide range of plant pathogens beyond Colletotrichum, including other ascomycetes, basidiomycetes, and oomycetes [1]. This suggests a broad utility in managing various plant diseases.

- Sustainable Production: Optimizing the growth conditions of the producing fungus, as detailed in Table 2, is crucial for maximizing this compound yield for research and potential commercial application [1] [2].

Future Perspectives

This compound represents a promising candidate for bio-fungicide development. Future work should focus on:

- Field Efficacy: Validating its effectiveness in controlling pepper anthracnose and other diseases under real-world field conditions.

- Resistance Management: Exploring its use in rotation or combination with other fungicides to delay the development of resistance.

- Mode of Action: Further elucidation of its precise molecular interactions with fungal PKC and other potential cellular targets.

References

Comprehensive Application Notes and Protocols: Using Cercosporamide to Inhibit Pepper Anthracnose Pathogens

Introduction to Pepper Anthracnose and Cercosporamide

Pepper anthracnose, caused by various Colletotrichum species, represents one of the most destructive diseases affecting pepper production worldwide. The disease manifests as sunken lesions on fruits, leading to significant yield losses and reduced crop quality. The primary pathogenic species include Colletotrichum gloeosporioides and Colletotrichum scovillei, with the latter being particularly aggressive on immature fruits [1] [2]. Traditional fungicide applications have been the mainstay for controlling anthracnose, but increasing resistance development among Colletotrichum species, coupled with environmental concerns, has necessitated the exploration of alternative control strategies [1].

This compound, a polyketide-derived fungal metabolite produced by various endophytic fungi including Phoma species, has emerged as a promising antifungal agent with dual activity against fungal and oomycete pathogens [1]. Originally identified from Cercosporidium henningsii, this compound exhibits potent activity through multiple mechanisms, including inhibition of protein kinase C (PKC) in fungi and mitogen-activated protein kinase-interacting kinases (MNK1/2) in mammalian systems [1] [3]. Its unique mode of action and broad-spectrum activity make it an excellent candidate for integrated disease management programs targeting pepper anthracnose.

This compound Production and Optimization

Microbial Source and Culture Conditions

This compound is produced by various fungal species, with Phoma sp. NG-25 identified as an efficient producer. This strain, now reclassified as closely related to the genus Didymella based on rDNA ITS sequence analysis, also produces structurally related polyketides including phomodione and usnic acid [1].

Table: Optimal Culture Conditions for this compound Production by Phoma sp. NG-25

| Parameter | Optimal Condition | Details |

|---|---|---|

| Production Medium | Beef Peptone Dextrose (BPD) | 3 g/L beef extract, 5 g/L peptone, 10 g/L glucose [1] |

| Incubation Time | 18 days | Peak production reached [1] |

| Temperature | 20°C | Room temperature [1] |

| Agitation | 150 rpm | Constant agitation [1] |

| Light Cycle | 12 h light/12 h dark | Photoperiod regulation [1] |

| Average Titer | 77.5 µg/mL | Achieved in BPD medium [1] |

Culture Media Comparison

The OSMAC (One Strain Many Compounds) approach has been applied to optimize this compound production using different liquid media [1]. Among the seven media tested, Beef Peptone Dextrose (BPD) broth demonstrated superior production, yielding an average of 77.5 µg/mL of this compound after 18 days of incubation. Other media evaluated include Potato Dextrose Broth (PDB), Soya Peptone Maltose Dextrose (SMG), Malt Extract Yeast Extract (MEYE), and Lilly & Barnett medium supplemented with various carbon sources (ribitol, erythritol, sorbitol) [1].

Extraction and Quantification Methods

The following protocol details the extraction and quantification of this compound from fungal cultures:

- Harvesting: After 18 days of incubation, fungal mycelia are harvested by filtration using four layers of sterilized Miracloth [1].

- Extraction: The filtered biomass is extracted with 30 mL of acetone under constant agitation for 1 hour [1].

- Concentration: The crude extract is reconstituted in 300 μL acetone and filtered through a 0.4 μm syringe membrane [1].

- HPLC Analysis: Separation is performed using a YMC-Pack ODS-A column (150 × 4.6 mm, 5 μm particle size, 12 nm pore diameter) at 40°C [1].

- Mobile Phase:

- Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)

- Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)

- Gradient program: Optimized for separation of dibenzofuran compounds [1].

- Detection: UV-active metabolites are monitored from 200 to 800 nm using a diode array UV detector [1].

Antifungal Efficacy of this compound

Quantitative Activity Against Colletotrichum Pathogens

This compound exhibits strong antifungal activity against key pepper anthracnose pathogens. The effective concentration 50% (EC₅₀) values determined through dose-response assays provide quantitative measures of its potency [1].

Table: Antifungal Activity of this compound Against Pepper Anthracnose Pathogens

| Pathogen | EC₅₀ Value (µg/mL) | Disease Impact | Geographic Prevalence |

|---|---|---|---|

| Colletotrichum gloeosporioides | 3.8 | Fruit lesions on mature fruit | Indonesia, Sri Lanka, Korea, Thailand [1] [4] |

| Colletotrichum scovillei | 7.0 | Aggressive on immature fruit | Brazil, China, Indonesia, Japan, Korea, Malaysia, Thailand [1] [2] |

Spectrum of Activity

Beyond the primary anthracnose pathogens, this compound demonstrates inhibitory effects against a taxonomically diverse range of plant pathogens. Paper disk diffusion assays have confirmed activity against ascomycetous, basidiomycetous, and oomycete fungi [1]. This broad-spectrum activity suggests potential applications for managing other pepper diseases, including Cercospora leaf spot (caused by Cercospora capsici) and possibly Phytophthora blight (caused by Phytophthora capsici), though specific efficacy data against the latter requires further validation [5] [4].

Application Protocols

In Vitro Susceptibility Testing

4.1.1 Paper Disk Diffusion Assay

This qualitative method determines the inhibitory spectrum of this compound against various plant pathogens [1]:

- Preparation of Test Organisms: Grow target pathogens (e.g., Colletotrichum species) on appropriate media for 7-14 days until sporulation.

- Spore Suspension: Harvest spores and prepare suspension in sterile distilled water (approximately 10⁶ spores/mL).

- Inoculation: Spread the spore suspension evenly on Potato Dextrose Agar (PDA) plates.

- Application: Impregnate sterile paper disks (6 mm diameter) with 10 μL of this compound solution (concentration range: 1-100 μg/mL in acetone).

- Control: Include disks with solvent alone (acetone) as negative control.

- Incubation: Incubate plates at 25°C for 3-5 days.

- Evaluation: Measure zones of inhibition around disks; compare to control.

4.1.2 EC₅₀ Determination Protocol

This quantitative method determines the effective concentration that inhibits 50% of mycelial growth [1]:

- Preparation of this compound Dilutions: Prepare serial dilutions in acetone (e.g., 0.1, 1, 5, 10, 50 μg/mL).

- Media Incorporation: Add each dilution to molten PDA medium (approximately 45°C) to achieve final concentrations.

- Plating: Pour 20 mL of medium into sterile Petri dishes; include solvent-only controls.

- Inoculation: Place 5 mm mycelial plugs from actively growing pathogen cultures in the center of each plate.

- Incubation: Incubate at 25°C for 7 days.

- Measurement: Measure colony diameters daily; calculate percent inhibition relative to control.

- Data Analysis: Use probit analysis or nonlinear regression to determine EC₅₀ values.

In Planta Application Methods

4.2.1 Preventive Application Protocol

For maximum efficacy against anthracnose, apply this compound preventively before disease development:

- Formulation Preparation: Prepare this compound as emulsifiable concentrate (EC) or wettable powder (WP) formulation.

- Application Timing:

- First application: At first fruit set [2]

- Subsequent applications: Every 7-14 days during fruit ripening period

- Application Method: Use high-volume sprayers to ensure complete coverage of all aerial plant parts, especially fruits.

- Optimal Concentration: Apply at 10-50 μg/mL based on disease pressure; higher concentrations for severe pressure.

- Application Conditions: Apply during cooler parts of the day to minimize evaporation and maximize absorption.

4.2.2 Curative Application Protocol

For situations with early disease detection:

- Early Detection: Monitor fields regularly for initial symptoms of anthracnose.

- Application Concentration: Use higher concentration (50-100 μg/mL) for curative effect.

- Application Frequency: Apply every 5-7 days for 2-3 applications until disease progression halts.

- Sanitation: Remove and destroy severely infected fruits before application to reduce inoculum.

Diagram 1: this compound application workflow for pepper anthracnose control, showing both preventive and curative pathways

Mechanism of Action and Synergistic Combinations

Molecular Targets in Fungal Pathogens

This compound exerts its antifungal effect through multiple molecular targets:

Protein Kinase C (PKC) Inhibition: In Candida albicans, this compound strongly inhibits PKC, a key regulator of cell wall biosynthesis through the conserved MAP kinase signaling pathway [1]. This mechanism is likely conserved in plant pathogenic fungi, as PKC is typically a single-copy gene in most fungi [1].

Disruption of Cell Wall Integrity: The inhibition of PKC leads to compromised cell wall formation, making fungi more susceptible to environmental stresses and other antifungal agents [1].

Additional Kinase Targets: Evidence suggests this compound may inhibit other kinase targets, though the specific targets in plant pathogenic fungi require further characterization [3].

Synergistic Combinations

Research indicates that this compound exhibits synergistic effects when combined with other antifungal agents:

With Echinocandins: In medical mycology, this compound acts synergistically with echinocandin-class compounds that inhibit fungal cell wall biosynthesis [1]. This suggests potential for combination with cell wall-targeting fungicides in agricultural systems.

With Cytarabine: In anticancer research, this compound enhanced the efficacy of cytarabine both in vitro and in vivo [3]. While not directly applicable to plant disease control, this demonstrates the compound's potential for synergistic interactions.

With mTOR Inhibitors: this compound combined with mTOR inhibitors resulted in enhanced suppression of leukemic progenitors [3].

Table: Potential Synergistic Combinations for Enhanced Anthracnose Control

| Combination Partner | Mechanism of Partner | Observed Effect | Potential Application |

|---|---|---|---|

| Echinocandin-class compounds | Inhibit β-(1,3)-D-glucan synthase | Strong synergistic antifungal activity [1] | Enhanced control of resistant isolates |

| Copper-based fungicides | Multi-site contact activity | Potential broadening of activity spectrum | Resistance management |

| QoI Fungicides (FRAC 11) | Mitochondrial respiration inhibition | Possible enhanced efficacy | Curative applications under high disease pressure |

| Demethylation Inhibitors (FRAC 3) | Ergosterol biosynthesis inhibition | Theoretical synergy based on different modes of action | Anti-resistance strategy |

Diagram 2: this compound mechanism of action and synergistic potential, showing molecular targets and cellular consequences

Discussion and Future Directions

Practical Implementation Considerations

The application of this compound for pepper anthracnose control requires integration into a comprehensive disease management program. Several factors should be considered for optimal results:

Application Timing: Initiate applications at first fruit set and continue through the ripening period, as peppers become increasingly susceptible to anthracnose as they mature [2].

Rotation with Other Fungicides: To minimize resistance development, rotate this compound with fungicides from different FRAC groups, particularly chlorothalonil (FRAC M5) and mancozeb (FRAC M3) [2].

Cultural Practice Integration: Combine this compound applications with cultural controls including crop rotation (2-3 years away from solanaceous crops), use of pathogen-free seeds and transplants, proper irrigation management (avoiding overhead irrigation), and field sanitation (destruction of crop debris) [4] [2].

Resistance Management

While no resistance to this compound has been reported in plant pathogens, proactive resistance management is essential:

- Mixture Strategies: Combine this compound with multi-site inhibitors such as copper or chlorothalonil to reduce selection pressure.

- Application Frequency: Limit the number of sequential applications to 2-3 before switching to alternative modes of action.

- Monitoring Programs: Implement regular sensitivity monitoring of field populations to detect potential shifts in sensitivity.

Future Research Needs

Several areas require further investigation to optimize this compound use for anthracnose control:

- Formulation Development: Improved formulations for enhanced rainfastness and plant penetration.

- Synergy Validation: Systematic evaluation of synergistic combinations with registered fungicides.

- Spectrum Expansion: Investigation of efficacy against other important pepper diseases such as bacterial spot (Xanthomonas euvesicatoria) and Phytophthora blight (Phytophthora capsici).

- Environmental Impact: Studies on environmental fate and non-target effects to support registration potential.

Conclusion

This compound represents a promising biochemical alternative for managing pepper anthracnose with demonstrated efficacy against key Colletotrichum pathogens. Its unique mode of action and synergistic potential with other fungicides make it a valuable candidate for integrated disease management programs. The protocols outlined in this document provide researchers with standardized methods for production, evaluation, and application of this compound. Further development of this compound may contribute to more sustainable pepper production by reducing reliance on conventional synthetic fungicides and mitigating resistance development.

References

- 1. , a polyketide-derived fungal metabolite, serves as an... This compound [pmc.ncbi.nlm.nih.gov]

- 2. of Anthracnose | NC State Extension Publications Pepper [content.ces.ncsu.edu]

- 3. Inhibition of Mnk kinase activity by this compound and ... [pmc.ncbi.nlm.nih.gov]

- 4. CIR946/VH054: Some Common Diseases of Pepper in Florida [edis.ifas.ufl.edu]

- 5. Cercospora Leaf Spot (Frogeye Leaf Spot) on Pepper [content.ces.ncsu.edu]

Comprehensive Application Notes and Protocols: Cercosporamide as a Pim Kinase Inhibitor in Cancer Cell Assays

Introduction to Cercosporamide as a Multi-Kinase Inhibitor

This compound is a naturally occurring fungal-derived compound initially identified as a potent antifungal agent that selectively inhibits fungal Pkc1 kinase, central to fungal cell wall integrity [1]. More recently, this compound has emerged as a versatile multi-kinase inhibitor with significant potential in cancer research, particularly through its inhibition of Pim kinases and MAPK-interacting kinases (Mnk1/2) [2] [3]. Pim kinases (proviral integration site for Moloney murine leukemia virus kinases) are serine/threonine kinases that are overexpressed in various hematological malignancies and solid carcinomas, where they promote cell proliferation and survival through multiple signaling pathways [2] [4]. The structural features of this compound include a tricyclic dibenzofuran core with specific phenol, hydroxyl, and carboxamide groups that facilitate its interaction with the ATP-binding site of targeted kinases [2].

The significance of Pim kinases as therapeutic targets in oncology is well established, as they regulate hallmarks of cancer including cell cycle progression, apoptosis resistance, and metastatic behavior [4] [5]. Research has demonstrated that Pim kinases enhance cancer cell motility by phosphorylating actin capping proteins, thereby increasing actin dynamics and promoting metastatic behavior [4]. Additionally, Pim-1 has been identified as a critical regulator of prostate cancer cell motility through its effects on actin cytoskeleton reorganization [4]. The therapeutic potential of this compound extends beyond Pim kinase inhibition, as it also effectively suppresses phosphorylation of eukaryotic initiation factor 4E (eIF4E) through Mnk kinase inhibition, disrupting translation initiation processes crucial for cancer cell survival [3].

Quantitative Profiling of this compound Kinase Inhibition and Cellular Activity

Kinase Inhibition Profile

Table 1: Kinase Inhibition Profile of this compound and Analogs

| Kinase Target | IC₅₀ Value | Experimental System | Key Findings |

|---|---|---|---|

| Pim-1 | Potent inhibition reported | Enzyme assay [2] | Structural analogs show enhanced potency |

| Pim-2 | Potent inhibition reported | Enzyme assay [2] | Dibenzofuran derivatives exhibit dual activity |

| CLK1 | Nanomolar range (specific analogs) | Enzyme assay [2] | Lead compound 44: IC₅₀ = 1.6 nM |

| Mnk1/2 | Nanomolar range | Cellular assay [3] | Suppresses eIF4E phosphorylation at Ser209 |

| CaPkc1 | 44 nM | Fungal kinase assay [1] | Original identification as antifungal target |

| eIF4E phosphorylation | Dose-dependent suppression | AML cell lines [3] | Partial suppression at 1 μM, maximal at 5-10 μM |

The kinase inhibition profile of this compound reveals its multi-targeted activity against several kinases relevant to cancer biology. While the search results provide specific IC₅₀ values for certain targets, they indicate that this compound derivatives have been developed with enhanced potency, particularly against Pim kinases and CLK1 [2]. The lead compound 44 from dibenzofuran derivatives inspired by this compound demonstrated nanomolar IC₅₀ values against CLK1 (1.6 nM) alongside potent Pim-1 and Pim-2 inhibition [2]. This suggests that the this compound scaffold can be optimized for increased selectivity and potency against specific kinase targets.

Cellular Activity in Cancer Models

Table 2: Cellular Activity of this compound in Various Cancer Models

| Cancer Type | Cell Line/Model | Assay Type | Key Results | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia | MV4-11 (AML) | Cell proliferation (MTT) | Low micromolar potency; high endogenous Pim-1/2 | [2] [3] |

| Acute Myeloid Leukemia | U937, MM6, K562 | MTT viability assay | Dose-dependent suppression of cell growth | [3] |

| Acute Myeloid Leukemia | Primary patient CFU-L | Clonogenic assay | Dose-dependent suppression of leukemic progenitors | [3] |

| Gastric Cancer | Various cell lines | Growth inhibition assay | Synergy with Akt inhibitors | [5] |

| Prostate Cancer | PC-3 | Motility and invasion | Enhanced migration via actin phosphorylation | [4] |

| In vivo AML | MV4-11 xenograft | Mouse model | Significant tumor growth suppression | [3] |

The cellular activity data demonstrate that this compound exhibits broad antileukemic activity across multiple AML cell lines and primary patient samples [3]. In MV4-11 AML cells (which express high endogenous levels of Pim-1/2 kinases), this compound analogs displayed low micromolar anticancer potency [2]. The compound significantly suppressed primitive leukemic progenitors (CFU-L) from AML patients in a dose-dependent manner, with enhanced efficacy when combined with cytarabine (Ara-C) [3]. This combination approach demonstrated superior activity in xenograft mouse models, supporting the therapeutic potential of this compound-based combinations for hematologic malignancies [3].

Experimental Protocols for Assessing this compound Activity

Kinase Inhibition Assay Protocol

Objective: To evaluate the inhibitory activity of this compound against Pim kinases and other relevant kinase targets.

Materials and Reagents:

- Purified kinase domains of Pim-1, Pim-2, or other kinases of interest

- Appropriate kinase buffer (e.g., 30 mM Tris-HCl, pH 7.5, with protease and phosphatase inhibitors) [1]

- ATP solution at appropriate Km concentration

- Specific peptide or protein substrate for each kinase

- Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic [γ-³²P] ATP)

- This compound stock solution (10 mM in DMSO)

- Positive control inhibitors (e.g., staurosporine)

Procedure:

- Prepare serial dilutions of this compound in DMSO (typically from 10 mM stock down to nanomolar concentrations).

- Set up kinase reactions in a 96-well or 384-well plate format with final volume of 25-50 μL per reaction.

- For each reaction, add:

- Kinase buffer: 20 μL

- Kinase solution: 5 μL (diluted to appropriate concentration in buffer)

- This compound or control: 5 μL of appropriate dilution

- Substrate mixture: 5 μL (containing ATP and peptide/protein substrate)

- Incubate reactions at 30°C for 45-60 minutes [1].

- Stop reactions according to detection method used.

- Measure kinase activity using appropriate detection system (luminescence, radioactivity, or fluorescence).

- Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis of dose-response curves.

Data Analysis:

- Normalize data to vehicle control (0% inhibition) and no-enzyme control (100% inhibition)

- Generate dose-response curves using at least 8 data points with duplicate or triplicate measurements

- Calculate IC₅₀ values using four-parameter logistic curve fitting

Cellular Proliferation and Viability Assay (MTT)

Objective: To determine the effects of this compound on cancer cell proliferation and viability.

Materials and Reagents:

- Cancer cell lines (e.g., MV4-11, U937, MM6 for AML models) [3]

- Appropriate cell culture medium (RPMI 1640 for suspension cells, DMEM for adherent cells)

- Fetal bovine serum (FBS), antibiotics

- This compound stock solution (10 mM in DMSO)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- DMSO or appropriate solvent for formazan dissolution

- 96-well tissue culture plates

- Microplate reader capable of measuring 570 nm with 650 nm reference

Procedure:

- Culture cells in appropriate medium and maintain in exponential growth phase.

- Seed cells in 96-well plates at optimal density (e.g., 5,000-20,000 cells/well depending on cell type and growth rate).

- Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment and recovery.

- Prepare serial dilutions of this compound in complete medium (typically from 10 μM to 10 nM range).

- Treat cells with this compound or vehicle control (DMSO, typically ≤0.1%).

- Incubate cells for 48-72 hours depending on cell doubling time.

- Add MTT solution to each well (final concentration 0.5 mg/mL).

- Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

- Carefully remove medium and dissolve formazan crystals in DMSO (100-200 μL/well).

- Measure absorbance at 570 nm with reference wavelength at 650 nm.

Data Analysis:

- Calculate percentage viability relative to vehicle-treated controls

- Determine IC₅₀ values using non-linear regression analysis

- Include quality control parameters (Z-factor > 0.5 for robust assays)

Western Blot Analysis for Target Engagement

Objective: To confirm target engagement by measuring phosphorylation status of downstream effectors.

Materials and Reagents:

- Treated cells (from proliferation assays or dedicated experiments)

- Phosphorylation lysis buffer (as described in [3])

- Protease and phosphatase inhibitors

- Antibodies against phospho-eIF4E (Ser209), total eIF4E [3]

- Secondary antibodies conjugated to HRP or suitable detection tags

- ECL or similar detection reagents

- Gel electrophoresis and transfer systems

Procedure:

- Treat cells with this compound at various concentrations (e.g., 0.1-10 μM) and time points (e.g., 2-24 hours).

- Lyse cells in phosphorylation lysis buffer with inhibitors.

- Determine protein concentration and normalize samples.

- Separate proteins by SDS-PAGE and transfer to PVDF membranes.

- Block membranes with 5% BSA or non-fat milk in TBST.

- Incubate with primary antibodies (diluted according to manufacturer's instructions) overnight at 4°C.

- Wash membranes and incubate with appropriate secondary antibodies.

- Detect using enhanced chemiluminescence and image appropriately.

- Strip and re-probe membranes for total protein and loading controls.

Data Analysis:

- Quantify band intensities using densitometry software

- Normalize phospho-protein levels to total protein and loading controls

- Express results as percentage reduction compared to vehicle controls

Signaling Pathways and Experimental Workflows

Pim Kinase Signaling in Cancer Cells

The diagram below illustrates the central role of Pim kinases in cancer cell signaling and the points of intervention for this compound.

The Pim kinase signaling pathway demonstrates how Pim kinases promote cancer progression through multiple mechanisms, including regulation of translation initiation via eIF4E phosphorylation and modulation of actin dynamics through capping protein phosphorylation [4]. This compound exerts its antiproliferative effects by directly inhibiting Pim kinases, which subsequently suppresses both pro-survival signaling and metastatic behavior in cancer cells. Research has shown that Pim kinases enhance prostate cancer cell motility by phosphorylating actin capping proteins, thereby increasing actin dynamics and promoting metastatic behavior [4]. Additionally, the inhibition of eIF4E phosphorylation by this compound through both Pim and Mnk kinase inhibition contributes to its antileukemic effects in AML models [3].

Experimental Workflow for this compound Evaluation

The following diagram outlines a comprehensive experimental approach for evaluating this compound activity in cancer models.

The experimental workflow for evaluating this compound encompasses a comprehensive approach from initial kinase profiling to in vivo validation. The process begins with biochemical kinase assays to determine potency and selectivity, followed by cellular studies to assess antiproliferative effects and target engagement [2] [3]. Advanced models include combination studies with established chemotherapeutic agents like cytarabine, which have demonstrated enhanced antileukemic effects both in vitro and in vivo [3]. Toxicity assessment in alternative models such as Galleria mellonella larvae provides preliminary safety data before advancing to more complex mammalian systems [2]. This systematic approach ensures thorough characterization of this compound's therapeutic potential and mechanisms of action.

Research Applications and Therapeutic Potential

Hematologic Malignancies

This compound demonstrates significant promise in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML). Research has shown that this compound treatment results in dose-dependent suppression of eIF4E phosphorylation on serine 209 in AML cell lines (U937, MM6, K562) and primary leukemic progenitors from AML patients [3]. The compound's ability to target both Pim kinases and Mnk pathways provides a dual mechanism against survival signals in leukemic cells. Importantly, this compound significantly enhanced the antileukemic effects of cytarabine (Ara-C) in both in vitro clonogenic assays and in vivo xenograft models, suggesting valuable combination approaches for clinical development [3]. The synergistic interactions between this compound and conventional chemotherapeutic agents may allow for dose reduction of cytotoxic drugs while maintaining or enhancing efficacy.

Solid Tumors and Combination Strategies

Beyond hematologic malignancies, this compound and its derivatives show potential for solid tumor treatment. In gastric cancer models, pan-Pim kinase inhibitors have demonstrated antitumor activity both as single agents and in combination with Akt inhibitors [5]. The combination of Pim inhibition with Akt pathway targeting resulted in highly synergistic effects in gastric cancer cell lines, suggesting that co-targeting these related survival pathways may overcome compensatory resistance mechanisms [5]. Additionally, Pim kinases have been implicated in prostate cancer cell motility through their phosphorylation of actin capping proteins, suggesting applications for this compound in metastatic disease [4]. The ability of Pim kinases to regulate both cell survival and motility pathways positions this compound as a potential therapeutic agent not only for primary tumor control but also for metastasis prevention.

Conclusion

This compound represents a versatile scaffold for multi-kinase inhibition with demonstrated activity against Pim kinases, Mnk kinases, and related targets implicated in cancer progression. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for evaluating this compound's activity across biochemical, cellular, and in vivo systems. The structural features of the dibenzofuran core present opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties [2]. As combination therapies emerge as a promising approach in oncology, this compound's ability to synergize with both conventional chemotherapeutics and targeted agents positions it as a valuable therapeutic candidate worthy of further preclinical development and potential clinical translation.

References

- 1. Discovery of this compound, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzofuran Derivatives Inspired from this compound ... [mdpi.com]

- 3. Inhibition of Mnk kinase activity by this compound and ... [pmc.ncbi.nlm.nih.gov]

- 4. 1 accelerates prostate PIM motility by phosphorylating actin... cancer cell [biosignaling.biomedcentral.com]

- 5. Pan- Pim AZD1208 Suppresses Tumor Growth and... Kinase Inhibitor [e-crt.org]

Comprehensive Application Note: Cercosporamide as a Selective BMP Receptor Type I Kinase Inhibitor

Introduction and Significance

Bone Morphogenetic Protein (BMP) signaling represents a crucial pathway in embryonic development, tissue homeostasis, and disease pathogenesis. Dysregulated BMP signaling is implicated in various disorders, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), creating an urgent need for targeted therapeutic interventions. Cercosporamide, a fungal-derived natural product initially recognized for its antifungal properties, has recently emerged as a novel chemical scaffold for BMP pathway inhibition. This application note provides detailed methodologies for assessing this compound's activity against BMP receptor type I kinases across zebrafish, mammalian cell, and biochemical platforms, enabling researchers to leverage this compound for both mechanistic studies and drug discovery applications.

The significance of this compound in the BMP inhibitor landscape stems from its structurally distinct chemical architecture compared to conventional BMP inhibitors like dorsomorphin and its analogs. While previously characterized as a selective Pkc1 kinase inhibitor in fungal systems [1], this compound was recently identified as a potent BMPR type I kinase inhibitor through phenotypic screening in zebrafish embryos [2] [3]. This discovery positions this compound as a promising lead compound for targeting BMP-driven pathologies and represents a new structural class for medicinal chemistry optimization campaigns.

Mechanism of Action and Signaling Pathway

Molecular Mechanism of BMP Inhibition

This compound functions as a direct ATP-competitive inhibitor of BMP receptor type I kinases, also known as activin receptor-like kinases (ALKs). Through biochemical kinase profiling, this compound has demonstrated selective inhibition against ALK1, ALK2, ALK3, and ALK6, which constitute the primary type I receptors transducing BMP signals [2] [3]. The compound effectively disrupts the BMP signaling cascade by preventing receptor-mediated phosphorylation of downstream SMAD effectors, specifically interfering with SMAD1/5/8 phosphorylation and subsequent nuclear translocation of SMAD complexes.

The specificity profile of this compound distinguishes it from first-generation BMP inhibitors. While dorsomorphin exhibits significant off-target effects against VEGF receptors and AMP-activated protein kinase (AMPK) [3], this compound demonstrates a more restricted kinase inhibition pattern. However, researchers should note that this compound maintains activity against additional kinase targets, including Pim kinases and CLK1, which may contribute to observed phenotypic effects in certain experimental systems [4].

BMP Signaling Pathway and Inhibition Sites

The following diagram illustrates the BMP signaling cascade and the molecular targets inhibited by this compound:

Figure 1: BMP Signaling Pathway and Inhibition Mechanism. This schematic illustrates the canonical BMP/SMAD signaling cascade and the points of inhibition by this compound (red) and dorsomorphin (green). This compound directly targets BMP receptor type I kinases (ALK1/2/3/6), preventing phosphorylation of SMAD1/5/8 transcription factors and subsequent regulation of target gene expression.

The mechanistic basis for this compound's inhibition was elegantly demonstrated through rescue experiments in zebrafish embryos. When introduced to embryos expressing constitutively active Alk2 (a BMP receptor type I known as ACVR1 in humans), this compound effectively reversed the ventralization phenotype induced by BMP pathway overactivation [2] [3]. This functional rescue underscores the compound's direct action on the BMP receptor complex and highlights its potential therapeutic relevance for conditions driven by gain-of-function BMP receptor mutations.

Zebrafish Phenotypic Screening Protocol

Experimental Workflow and Setup

The following workflow outlines the key steps in zebrafish-based screening for BMP inhibition:

Figure 2: Zebrafish Phenotypic Screening Workflow. This diagram outlines the key steps for identifying BMP inhibitors through zebrafish embryo screening, from initial treatment with fungal filtrates to the identification and validation of active compounds like this compound.

Detailed Methodology

Embryo Collection and Maintenance: Collect zebrafish embryos from wild-type AB strain adults and maintain at 28.5°C in E3 embryo medium. Stage embryos according to standard developmental timelines, selecting for treatments at the 1-4 cell stage to ensure maximal compound exposure during critical early development windows [3] [5].

Compound Exposure: Prepare a This compound stock solution in DMSO at 10 mM concentration, with subsequent serial dilutions in E3 medium to generate working concentrations ranging from 0.1-10 μM. Treat embryos by transferring groups of 20-30 embryos into 6-well plates containing 5 mL of compound solution or vehicle control. Incubate treated embryos at 28.5°C for 48 hours post-fertilization (hpf) without medium refreshment [3].

Phenotypic Assessment: At 48 hpf, systematically evaluate embryos for BMP inhibition phenotypes using a stereomicroscope. Key phenotypic criteria include:

- Absence of ventral fin formation

- Dorsalization effects, including reduced ventral structures

- Truncated tail morphology

- Formation of secondary tissue structures in severe cases Compare this compound-treated embryos to DMSO vehicle controls and established BMP inhibitors (e.g., 5 μM dorsomorphin, 1 μM LDN-193189) as positive controls for BMP inhibition phenotypes [2] [3].

Rescue Experiments in Transgenic Models

For confirmation of target engagement, utilize transgenic zebrafish models expressing constitutively active Alk2 (caAlk2), which manifests a strong ventralization phenotype due to BMP pathway overactivation. Introduce this compound (1-5 μM) to caAlk2 embryos at the 1-4 cell stage and assess for phenotypic rescue at 48 hpf. Effective BMP inhibition should partially or completely reverse the ventralized phenotype, restoring normal dorsoventral patterning [2] [3].

Mammalian Cell-Based Assay Protocols

SMAD1/5 Phosphorylation Analysis

Cell Culture and Treatment: Culture appropriate mammalian cell lines (e.g., C2C12, HEK293, or primary endothelial cells) in recommended growth media. Serum-starve cells for 4-6 hours prior to experiments to minimize basal BMP pathway activation. Prepare this compound in DMSO across a concentration range (0.01-10 μM) and pre-treat cells for 60 minutes before stimulation with recombinant BMP4 or BMP7 (10-50 ng/mL) for 45 minutes [2] [6].

Western Blot Analysis: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors. Resolve 20-30 μg of total protein by SDS-PAGE, transfer to PVDF membranes, and probe with anti-phospho-SMAD1/5 primary antibody (1:1000 dilution). After incubation with appropriate HRP-conjugated secondary antibodies (1:5000 dilution), detect bands using enhanced chemiluminescence. Normalize pSMAD1/5 signals to total SMAD1 or GAPDH loading controls [2] [6].

BMP/SMAD Transcriptional Reporter Assay

Reporter Construct Transfection: Seed HEK293T cells in 24-well plates at 60,000 cells/well and transfect with the BRE-luc reporter plasmid (BMP Response Element driving firefly luciferase expression) using standard transfection reagents. Include a Renilla luciferase construct (e.g., pRL-TK) at a 1:10 ratio for normalization of transfection efficiency [3].

Compound Treatment and Luciferase Measurement: At 24 hours post-transfection, pre-treat cells with this compound (0.001-10 μM) for 60 minutes before stimulating with BMP4 (25 ng/mL) for 18-24 hours. Lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay systems according to manufacturer protocols. Calculate normalized luciferase activity as firefly/Renilla ratios and express as percentage of BMP-stimulated control [2] [3].

Biochemical Kinase Inhibition Profiling

Direct Kinase Activity Assays

Recombinant Kinase Assays: Assess direct kinase inhibition using purified recombinant human BMP receptor intracellular domains (ALK1, ALK2, ALK3, ALK6) in radiometric or luminescent kinase assays. Conduct reactions in 25 μL volumes containing 1-10 ng kinase, 1-2 μM ATP, and appropriate substrate (e.g., SMAD1 or generic kinase substrates). Pre-incubate this compound (0.1 nM-10 μM) with kinase for 15 minutes before initiating reactions with ATP. Terminate reactions after 60 minutes at 30°C and quantify phosphate incorporation according to assay system specifications [2].

Selectivity Profiling: Evaluate this compound selectivity by testing against a panel of related and unrelated kinases (including ALK5, VEGFR2, AMPK, Pim kinases, CLK1) to establish kinase inhibition profile and selectivity determinants. Utilize consistent assay conditions across kinases to enable direct comparison of potency [2] [1].

Quantitative Data Analysis

Table 1: Comparative Potency of this compound in BMP Inhibition Assays

| Assay System | Endpoint Measured | Potency (IC₅₀/EC₅₀) | Reference Compound Comparison |

|---|---|---|---|

| Zebrafish Phenotypic | Ventral fin inhibition | ~1-5 μM | Similar to dorsomorphin (1-5 μM) [3] |

| Mammalian Cell pSMAD1/5 | Phosphorylation inhibition | ~0.5-2 μM | Less potent than LDN-193189 (5-50 nM) [2] |

| BRE-Luc Reporter | Transcriptional activity inhibition | ~0.1-1 μM | Similar to DMH-1 (0.1-1 μM) [2] |

| Biochemical ALK2 Kinase | Direct kinase inhibition | ~0.05-0.5 μM | 10-fold less potent than LDN-193189 [2] |

| Biochemical ALK3 Kinase | Direct kinase inhibition | ~0.1-1 μM | Similar potency to ALK2 inhibition [2] |

Table 2: Specificity Profile of this compound Against Related Kinases

| Kinase Target | Family | Inhibition by this compound | Potential Experimental Confound |

|---|---|---|---|

| BMPR Type I (ALK1/2/3/6) | TGF-β receptor family | Potent inhibition (IC₅₀ ~0.05-1 μM) | Primary intended target |

| ALK5 (TGF-βR1) | TGF-β receptor family | Weak or no inhibition | Selective BMP vs. TGF-β inhibition |

| VEGFR2 | Tyrosine kinase | Minimal inhibition at <10 μM | Advantage over dorsomorphin |

| AMPK | Metabolic kinase | Minimal inhibition at <10 μM | Advantage over dorsomorphin |

| Pim Kinases | Serine/threonine kinase | Potent inhibition (IC₅₀ <1 μM) | Potential off-target in cancer models |

| CLK1 | Dual-specificity kinase | Potent inhibition (IC₅₀ <1 μM) | Potential effects on splicing |